5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole

Catalog No.
S15914153
CAS No.
M.F
C7H9ClN2
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole

Product Name

5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole

IUPAC Name

5-(chloromethyl)-1-cyclopropylpyrazole

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C7H9ClN2/c8-5-7-3-4-9-10(7)6-1-2-6/h3-4,6H,1-2,5H2

InChI Key

CRNOHOCOSSJLLB-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=CC=N2)CCl

5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring with a cyclopropyl substituent and a chloromethyl group. This compound is part of the pyrazole family, which is known for its diverse range of biological activities and applications in medicinal chemistry. The structure of 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole allows it to participate in various

  • Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation Reactions: This compound can be oxidized to introduce new functional groups or modify existing ones.
  • Reduction Reactions: Reduction can lead to the formation of dihydropyrazole derivatives, altering the properties of the compound.

These reactions are significant for developing new compounds with potentially enhanced biological activities.

Pyrazole derivatives, including 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole, exhibit a broad spectrum of biological activities. These include:

  • Antimicrobial Activity: Compounds in this class have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus .
  • Anti-inflammatory and Analgesic Properties: Pyrazoles are noted for their ability to modulate inflammatory responses and pain pathways .
  • Antitumor Effects: Some studies suggest that pyrazoles may possess anticancer properties through mechanisms that inhibit tumor growth or induce apoptosis in cancer cells .

The specific biological activity of 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole requires further investigation to elucidate its precise mechanisms and potential therapeutic applications.

The synthesis of 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole typically involves the following methods:

  • Cyclization of Precursors: A common approach is the reaction of cyclopropyl hydrazine with chloromethyl ketones under basic conditions (e.g., using sodium hydroxide or potassium carbonate) to facilitate cyclization into the pyrazole ring.
  • Industrial Production Techniques: For large-scale production, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. The use of recyclable solvents and catalysts is also emphasized for sustainability.

These methods highlight the accessibility of this compound for further modifications.

5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole has several applications, particularly in:

  • Medicinal Chemistry: Due to its diverse biological activities, it serves as a potential lead compound for drug development targeting various diseases, including infections and cancers .
  • Agrochemicals: Its properties may also find utility in agricultural chemicals, enhancing crop protection against pests and diseases.

The versatility of this compound makes it an attractive candidate for further research and development.

Interaction studies involving 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole focus on its binding affinity to various biological targets. Research indicates that pyrazole derivatives can interact with enzymes and receptors, potentially leading to inhibition or modulation of biological pathways. Such studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic profile .

Several compounds share structural similarities with 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole. These include:

Compound NameStructural FeaturesUnique Properties
4-(Chloromethyl)-1-cyclopropyl-1H-pyrazoleSimilar pyrazole structure with different substituentsNotable anti-inflammatory properties
3-(Chloromethyl)-1-cyclopropyl-1H-pyrazoleDifferent position of chloromethyl groupEnhanced antimicrobial activity against specific strains
5-Methyl-1-cyclopropyl-1H-pyrazoleMethyl substitution at position 5Improved pharmacokinetic properties

These compounds illustrate the diversity within the pyrazole family while highlighting the unique structural features and potential applications of 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole. Each derivative offers distinct advantages that may be leveraged in drug design and development.

XLogP3

1.1

Hydrogen Bond Acceptor Count

1

Exact Mass

156.0454260 g/mol

Monoisotopic Mass

156.0454260 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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